Alaproclate hydrochloride, (S)-
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Overview
Description
Alaproclate hydrochloride, (S)- is a selective serotonin reuptake inhibitor (SSRI), and along with zimelidine and indalpine, was one of the first of its kind.
Scientific Research Applications
1. Neurotransmitter Uptake Inhibition
Alaproclate hydrochloride is primarily recognized for its ability to selectively inhibit the uptake of 5-hydroxytryptamine (serotonin) in the brain. This action categorizes it as a potent serotonin reuptake inhibitor, which is a property of interest in the development of antidepressant medications. Studies have highlighted its effectiveness in blocking serotonin uptake in various animal models, providing a foundation for its potential therapeutic applications in treating depressive disorders (Lindberg et al., 1978).
2. Interaction with NMDA Receptors
Research has also shown that Alaproclate hydrochloride acts as a noncompetitive antagonist of the NMDA receptor, a type of glutamate receptor in the brain. This interaction suggests its potential use in modulating glutamate-mediated neuronal activity, which can be relevant in the context of neurodegenerative diseases and psychiatric disorders (Wilkinson et al., 1994).
3. Potential in Treating Dementia
Alaproclate has been studied for its effectiveness in patients with dementia, including Alzheimer's disease. It was observed to rapidly absorb and show an elimination half-life conducive to therapeutic use. Its pharmacological effects, such as inhibition of serotonin uptake and reduction in serotonin concentration in blood, were noted, along with some positive effects on emotional functions in patients with dementia (Bergman et al., 2004).
4. Influence on Membrane Ion Channels
Studies have also explored Alaproclate’s effects on membrane ion channels, particularly in neuroblastoma cells and hippocampal neurons. It was found to block potassium channels and enhance the excitability of cells, potentially affecting neuronal signaling and responses to neurotransmitters. This property could have implications in understanding and treating various neurological disorders (Hedlund, 1987; Hedlund & Andersen, 1989).
5. Drug Metabolism and Interaction
Alaproclate influences the metabolism of other drugs, such as antipyrine, indicating its potential impact on drug-drug interactions and metabolic processes in the body. This aspect is crucial in the context of polypharmacy, especially in patients with multiple medications (Teunissen et al., 2004).
Properties
CAS No. |
57469-92-8 |
---|---|
Molecular Formula |
C13H19Cl2NO2 |
Molecular Weight |
292.2 g/mol |
IUPAC Name |
[1-(4-chlorophenyl)-2-methylpropan-2-yl] (2S)-2-aminopropanoate;hydrochloride |
InChI |
InChI=1S/C13H18ClNO2.ClH/c1-9(15)12(16)17-13(2,3)8-10-4-6-11(14)7-5-10;/h4-7,9H,8,15H2,1-3H3;1H/t9-;/m0./s1 |
InChI Key |
OPAKSOWFKIUFNP-FVGYRXGTSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N.Cl |
SMILES |
CC(C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N.Cl |
Canonical SMILES |
CC(C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-aminopropionic acid-1-(4-chlorophenyl)-2-methyl-2-propyl ester.HCl A 23189 A-23189 alaproclate alaproclate hydrochloride alaproclate hydrochloride, (D)-isomer alaproclate hydrochloride, (L)-isomer alaproclate hydrochloride, (R)- alaproclate hydrochloride, (S)- D-alanine, 2-(4-chlorophenyl)-1,1-dimethylethyl ester, hydrochloride L-alanine, 2-(4-chlorophenyl)-1,1-dimethylethyl ester, hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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